molecular formula C26H28N2O4 B3557428 N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea

Cat. No. B3557428
M. Wt: 432.5 g/mol
InChI Key: IFXLBTYCXLXXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea, also known as XTT, is a yellow tetrazolium salt that is widely used in scientific research. XTT is a water-soluble compound that is used to measure cell viability and proliferation in various cell types.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea involves the reduction of the tetrazolium salt by mitochondrial dehydrogenases in viable cells. The reduction of this compound produces a water-soluble formazan dye, which is proportional to the number of viable cells in the culture. The formazan dye can be measured spectrophotometrically at a wavelength of 450 nm.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. It is a non-toxic compound that is only reduced by viable cells with active mitochondrial dehydrogenases.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea has several advantages over other colorimetric assays for measuring cell viability and proliferation. It is a water-soluble compound that is easy to use and produces a stable formazan dye. This compound is also compatible with a wide range of cell types and culture conditions.
However, this compound has some limitations for lab experiments. The assay is time-consuming and requires multiple steps, including the addition of an electron-coupling reagent. This compound is also sensitive to light and temperature, which can affect the stability of the formazan dye.

Future Directions

There are several future directions for the use of N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea in scientific research. One potential application is the development of this compound-based assays for measuring cell death and apoptosis. Another direction is the use of this compound in high-throughput screening assays for drug discovery. This compound could also be used in combination with other assays to provide a more comprehensive analysis of cell viability and proliferation.
In conclusion, this compound is a widely used colorimetric assay for measuring cell viability and proliferation in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound is a valuable tool for studying cell biology and has the potential for further development in various applications.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the reduction of this compound by mitochondrial dehydrogenases in viable cells, which produces a water-soluble formazan dye. The amount of formazan dye produced is directly proportional to the number of viable cells in the culture.

properties

IUPAC Name

1-[2-(3,4-diethoxyphenyl)ethyl]-3-(9H-xanthen-9-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-3-30-23-14-13-18(17-24(23)31-4-2)15-16-27-26(29)28-25-19-9-5-7-11-21(19)32-22-12-8-6-10-20(22)25/h5-14,17,25H,3-4,15-16H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXLBTYCXLXXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.